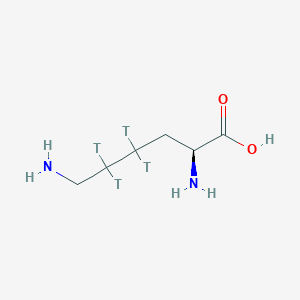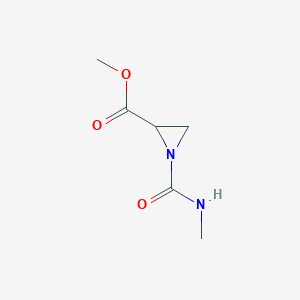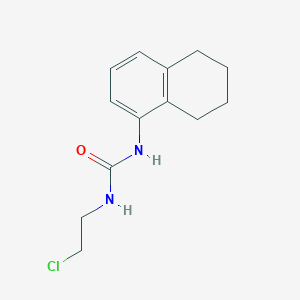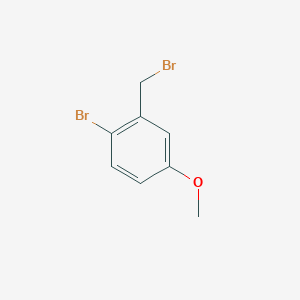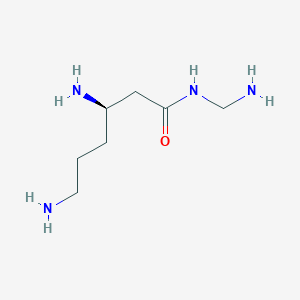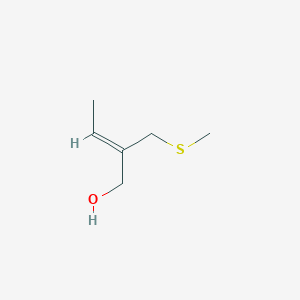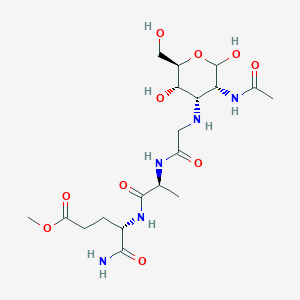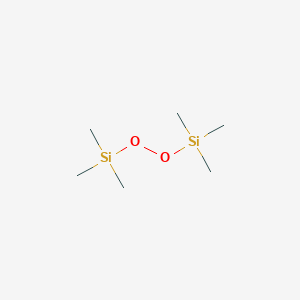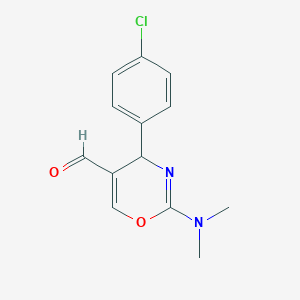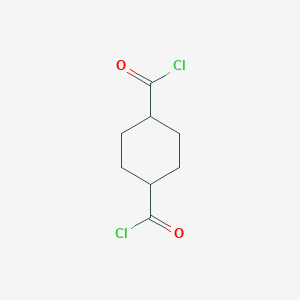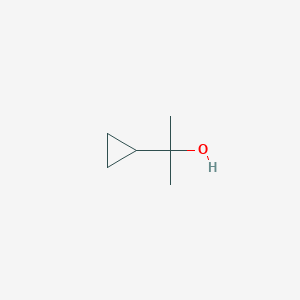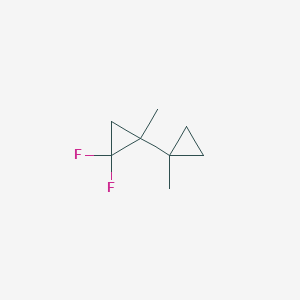
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane, also known as DFMCC, is a synthetic compound that belongs to the class of cyclopropane derivatives. It has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
Applications De Recherche Scientifique
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In materials science, 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been employed as a versatile reagent for the preparation of various compounds.
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane is not well understood. However, it is believed to act as an alkylating agent, which can covalently modify DNA and proteins, leading to cell death. 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has also been shown to inhibit the activity of enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been shown to exhibit potent cytotoxicity against various cancer cell lines, including prostate, breast, and lung cancer cells. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In addition, 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and instability under certain conditions.
Orientations Futures
There are several future directions for the research on 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and tuberculosis. Another direction is to explore its applications in materials science, such as the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane.
Méthodes De Synthèse
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane can be synthesized using various methods, including the reaction of 1,1-difluoro-2-bromo-2-methylcyclopropane with 1-methylcyclopropylmagnesium bromide, followed by the elimination of magnesium bromide. Another method involves the reaction of 1,1-difluoro-2-methylcyclopropanecarboxylic acid with 1-methylcyclopropylmagnesium bromide, followed by decarboxylation.
Propriétés
Numéro CAS |
110808-51-0 |
|---|---|
Formule moléculaire |
C8H12F2 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
1,1-difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane |
InChI |
InChI=1S/C8H12F2/c1-6(3-4-6)7(2)5-8(7,9)10/h3-5H2,1-2H3 |
Clé InChI |
QBSQZVNXHABRLF-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C2(CC2(F)F)C |
SMILES canonique |
CC1(CC1)C2(CC2(F)F)C |
Synonymes |
1,1-Bicyclopropyl,2,2-difluoro-1,1-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



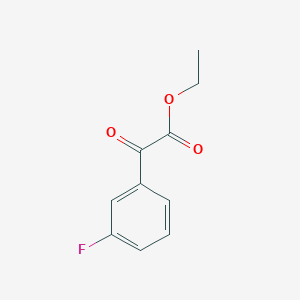
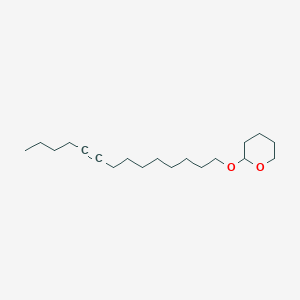
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)
